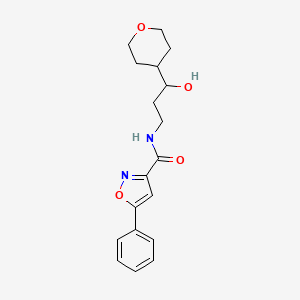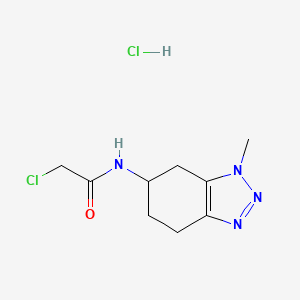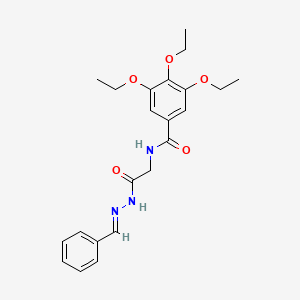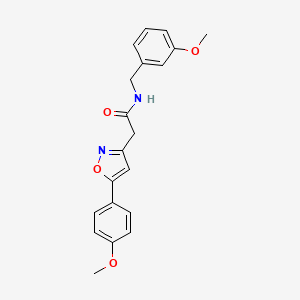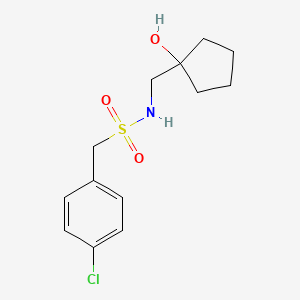
1-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone” is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 . It’s used in neurology research and is associated with various areas such as pain and inflammation, opioid receptors, glutamate receptors, acetylcholine receptors, neurotransmission, depression, epilepsy, Huntington’s, memory, learning and cognition, Parkinson’s, addiction, schizophrenia, stress and anxiety .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone” consists of a 4-chlorophenyl group attached to a 1-hydroxycyclopentyl group via a methanone linkage .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
This compound is utilized as a reference standard in pharmaceutical testing, particularly for ensuring the quality and purity of ketamine hydrochloride. It serves as an impurity reference material, aiding in analytical development, method validation, and stability and release testing .
Anaesthetic Research
In the field of anaesthetics, the compound is studied as an impurity of ketamine, which is a widely used anaesthetic. Research into its properties helps understand the pharmacokinetics and pharmacodynamics of anaesthetic agents .
Toxicology Studies
Toxicology studies involve the compound as it relates to ketamine hydrochloride. It’s essential for identifying potential toxic metabolites and understanding the metabolic pathways of related substances .
Chemical Synthesis
The compound is of interest in chemical synthesis research, where it may be used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and interactions with other chemicals are key areas of study .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure-activity relationship (SAR) is analyzed to design new therapeutic agents. Its unique chemical structure provides insights into the development of novel drugs .
Regulatory Compliance
Regulatory agencies require the use of such compounds as reference standards to comply with international quality standards like ISO 17025 and ISO 17034. This ensures that medicines are consistently produced and controlled according to quality standards .
Educational Purposes
In academic settings, the compound is used for educational purposes, teaching students about drug impurities, their identification, and their significance in pharmaceutical sciences .
Wirkmechanismus
Target of Action
The primary target of the compound 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is currently unknown. The compound is structurally similar to certain derivatives of Ketamine , which primarily target the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to Ketamine, it could potentially have anesthetic effects, given that Ketamine is commonly used as an anesthetic .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQROFWYJFKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)


![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)
